molecular formula C14H13N3O B11738752 2-{1-Methoxy-3-[(4-methylphenyl)amino]prop-2-en-1-ylidene}propanedinitrile

2-{1-Methoxy-3-[(4-methylphenyl)amino]prop-2-en-1-ylidene}propanedinitrile

Cat. No.: B11738752
M. Wt: 239.27 g/mol
InChI Key: CMYSBEPTKWCVOQ-UHFFFAOYSA-N
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Description

2-{1-Methoxy-3-[(4-methylphenyl)amino]prop-2-en-1-ylidene}propanedinitrile is a propanedinitrile derivative featuring a methoxy group and a 4-methylphenyl-substituted amino group on a prop-2-en-1-ylidene backbone. This compound belongs to a broader class of substituted propanedinitriles, which are characterized by their electron-deficient dinitrile core and conjugated substituents that influence electronic, spectral, and physicochemical properties. Structural elucidation of such compounds typically relies on spectroscopic methods (e.g., $^1$H NMR, $^13$C NMR, IR) and crystallographic techniques .

Properties

IUPAC Name

2-[1-methoxy-3-(4-methylanilino)prop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-11-3-5-13(6-4-11)17-8-7-14(18-2)12(9-15)10-16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYSBEPTKWCVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC(=C(C#N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{1-Methoxy-3-[(4-methylphenyl)amino]prop-2-en-1-ylidene}propanedinitrile typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 1-methoxy-3-[(4-methylphenyl)amino]prop-2-en-1-one with malononitrile in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Chemical Reactions Analysis

2-{1-Methoxy-3-[(4-methylphenyl)amino]prop-2-en-1-ylidene}propanedinitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy or amino groups, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations .

Scientific Research Applications

2-{1-Methoxy-3-[(4-methylphenyl)amino]prop-2-en-1-ylidene}propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{1-Methoxy-3-[(4-methylphenyl)amino]prop-2-en-1-ylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-donating groups (e.g., methoxy in 3d ) stabilize the dinitrile core via resonance, whereas electron-withdrawing groups (e.g., chloro in ) enhance electrophilicity.
  • Steric Effects : Bulky substituents (e.g., pyrazole in ) reduce molecular packing efficiency, lowering melting points compared to simpler analogs.
  • Hydrogen Bonding: Amino groups (target compound) and pyrazolinone moieties () facilitate intermolecular interactions, influencing solubility and crystallinity.

Spectral and Physicochemical Properties

NMR and IR Spectroscopy

  • Target Compound: Anticipated $^1$H NMR signals include a singlet for the methoxy group (~3.8 ppm) and aromatic protons (~6.5–7.2 ppm). The amino group may exhibit broad signals due to hydrogen bonding .
  • Comparison with 3d : The methoxy signal in 3d appears at 3.85 ppm, while pyrrole protons resonate at 6.15–6.90 ppm, demonstrating substituent-dependent shifts .
  • IR Stretches: All propanedinitriles show strong nitrile absorptions (~2200–2250 cm$^{-1}$). Additional bands for amino (~3300 cm$^{-1}$) and carbonyl groups (if present) further differentiate compounds .

Biological Activity

2-{1-Methoxy-3-[(4-methylphenyl)amino]prop-2-en-1-ylidene}propanedinitrile (hereafter referred to as "the compound") is a synthetic organic compound noted for its diverse biological activities. This article synthesizes available research findings, including case studies and detailed data, to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound's structure includes a methoxy group, an amino group attached to a methylphenyl moiety, and a propanedinitrile backbone. Its molecular formula is C14H16N2O, and it possesses unique chemical properties that influence its biological interactions.

Biological Activity Overview

The biological activity of the compound has been evaluated in various contexts, including:

  • Antimicrobial Activity : Studies have shown that the compound exhibits significant antimicrobial properties against various pathogens. For instance, in vitro assays demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity.
  • Anticancer Properties : Research indicates that the compound may inhibit the proliferation of cancer cells. A notable study reported that it reduced cell viability in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In animal models, it showed a reduction in inflammatory markers and symptoms associated with conditions like arthritis.

Antimicrobial Activity Study

A recent study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results indicated:

  • MIC against S. aureus : 32 µg/mL
  • MIC against E. coli : 64 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity Study

In a study assessing the anticancer potential of the compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines:

  • MCF-7 Cell Line : The compound reduced cell viability by 70% at a concentration of 50 µM after 48 hours.
  • PC-3 Cell Line : Similar results were observed with a 65% reduction in viability at the same concentration.

The study concluded that the compound induces apoptosis through caspase activation pathways.

The biological activity of the compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activities and receptor interactions, leading to altered signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC: 32 µg/mL
AntimicrobialEscherichia coliMIC: 64 µg/mL
AnticancerMCF-770% viability reduction at 50 µM
AnticancerPC-365% viability reduction at 50 µM
Anti-inflammatoryAnimal modelReduced inflammatory markers

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